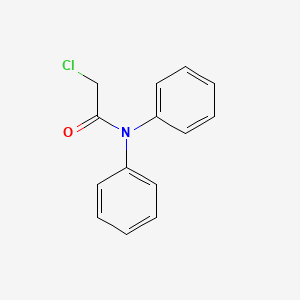

2-Chloro-N,N-diphenylacetamide

Overview

Description

Molecular Formula: C₁₄H₁₂ClNO Average Mass: 245.706 g/mol Key Features:

- Contains a chloro-substituted acetamide core with two phenyl groups attached to the nitrogen atom.

- Synthesized via condensation of diphenylamine and chloroacetyl chloride in toluene .

- Acts as a critical intermediate in medicinal chemistry, particularly for synthesizing N-phenyl-indolin-2-one derivatives (precursors to GABAergic agents) , anticonvulsants, and analgesics .

- Exhibits antimicrobial activity against bacterial and fungal strains, likely through ribosomal protein binding and inhibition of ergosterol synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N,N-diphenylacetamide can be synthesized through several methods. One common method involves the reaction of 2-chloroacetyl chloride with diphenylamine in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diphenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N,N-diphenylacetamide derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Scientific Research Applications

Pharmacological Applications

Analgesic Activity

Research has demonstrated that derivatives of 2-chloro-N,N-diphenylacetamide exhibit significant analgesic properties. A study conducted by Kumar et al. synthesized several derivatives and evaluated their analgesic activity using the hot plate model. Among the synthesized compounds, AKM-2 showed a notable analgesic response comparable to diclofenac sodium, a standard analgesic drug. The docking studies indicated effective binding with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Properties

In addition to analgesic effects, derivatives of this compound have been evaluated for their anti-inflammatory activities. The synthesis of various diphenylamine derivatives from this compound has shown promising results in reducing inflammation in experimental models, indicating its potential as a therapeutic agent for pain management .

Molecular Docking Studies

Molecular docking studies have become an essential tool in drug design, allowing researchers to predict how small molecules, such as this compound derivatives, bind to target proteins. The docking studies conducted on COX-1 and COX-2 enzymes revealed insights into the binding affinities and interactions of these compounds at the molecular level. Such studies are pivotal in optimizing lead compounds for enhanced efficacy and selectivity in therapeutic applications .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with specific biological activities. For instance, the reaction of diphenylamine with chloroacetyl chloride under controlled conditions yields this compound efficiently . Furthermore, the introduction of different substituents during synthesis can lead to a diverse library of compounds that can be screened for various pharmacological activities.

Case Studies and Research Findings

Case Study 1: Docking and Analgesic Evaluation

A comprehensive study focused on synthesizing new derivatives of this compound and evaluating their analgesic properties through in vivo models. The study utilized sophisticated analytical techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) to characterize the synthesized compounds. The findings highlighted the potential of these derivatives as effective analgesics .

Case Study 2: Synthesis and Toxicity Profile

Another research effort synthesized eight new diphenylamine derivatives from this compound, assessing their toxicity profiles alongside their biological activities. The results indicated that certain derivatives exhibited low toxicity while maintaining significant analgesic and anti-inflammatory effects, suggesting their suitability for further development as therapeutic agents .

Summary of Findings

The applications of this compound span across various domains in medicinal chemistry, particularly focusing on its analgesic and anti-inflammatory properties through well-designed synthetic routes and molecular docking studies. This compound showcases the potential for developing new therapeutic agents aimed at managing pain and inflammation effectively.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diphenylacetamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3-Chloro-N-Phenyl-Phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Structural Differences:

- Phthalimide ring replaces the acetamide backbone.

- Chlorine is positioned at the 3rd carbon of the isoindole ring. Synthesis: Derived from phthalic anhydride derivatives for polyimide monomer production . Applications:

- Used in polymer synthesis (e.g., polyimides and dianhydrides) rather than pharmaceuticals .

- No reported biological activity, highlighting the impact of structural rigidity on functionality.

2-Chloro-N-Phenethylacetamide

Molecular Formula: C₁₀H₁₂ClNO Structural Differences:

- Phenethyl group replaces one phenyl group on the nitrogen.

Synthesis : Likely synthesized via reaction of phenethylamine with chloroacetyl chloride.

Applications : - Limited data, but structural analogs are studied for neuropharmacological effects due to the phenethyl moiety .

2-Chloro-N-Phenylacetamide

Molecular Formula: C₈H₈ClNO Structural Differences:

- Lacks the second phenyl group on nitrogen.

Synthesis : Prepared from aniline and chloroacetyl chloride .

Applications : - Primarily studied for crystallographic properties; antiparallel alignment of N–H and C=O bonds influences solid-state interactions .

- No significant pharmacological data, underscoring the importance of diphenyl substitution for bioactivity.

2,2-Diphenylacetamide

Molecular Formula: C₁₄H₁₃NO Structural Differences:

- No chloro substituent; two phenyl groups on the α-carbon. Applications:

- Intermediate for pharmaceuticals like loperamide and darifenacin .

- Exhibits antimycobacterial activity, but absence of chlorine reduces electrophilic reactivity compared to 2-chloro derivatives .

2-Cyano-N,N-Diethylacetamide

Molecular Formula : C₇H₁₂N₂O

Structural Differences :

- Cyano group replaces chlorine; diethyl groups replace phenyl rings. Applications:

- Used as a fine chemical intermediate in agrochemicals and pharmaceuticals .

Comparative Analysis Table

Key Structural and Functional Insights

- Chlorine Substitution : The presence of chlorine in this compound increases electrophilicity, enabling nucleophilic substitution reactions critical for drug derivatization .

- Diphenyl vs. Mono-Phenyl: Dual phenyl groups on nitrogen enhance lipophilicity and binding affinity to biological targets (e.g., COX enzymes) compared to mono-phenyl analogs .

- Backbone Flexibility : Acetamide derivatives (e.g., this compound) offer greater synthetic versatility than rigid phthalimide structures .

Biological Activity

2-Chloro-N,N-diphenylacetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, antimicrobial properties, analgesic effects, and molecular docking studies associated with this compound, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with diphenylamine. This method yields the target compound, which can then be modified to create various derivatives with enhanced biological activities. For instance, derivatives can be synthesized by conjugating this compound with different benzaldehydes through multistep reactions .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Key findings include:

- Antibacterial Activity : In vitro tests demonstrated that this compound exhibited potent antibacterial effects against Bacillus subtilis and Escherichia coli. The zone of inhibition measured was notable, with values reaching up to 19 mm against E. coli at concentrations of 50 μg/ml and 100 μg/ml .

- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) at 50 μg/ml | Zone of Inhibition (mm) at 100 μg/ml |

|---|---|---|

| Bacillus subtilis | 17 | 20 |

| Escherichia coli | 19 | 22 |

| Candida albicans | - | - |

Analgesic Activity

Recent studies have also focused on the analgesic properties of derivatives of this compound. For example, a specific derivative known as AKM-2 exhibited significant analgesic activity when tested using the hot plate model in rats. The study compared its efficacy to that of diclofenac sodium, a standard analgesic drug.

- Experimental Design : Rats were divided into groups, and their response times to thermal stimuli were recorded post-administration of the test compounds .

- Results : The findings indicated that AKM-2 provided a significant reduction in pain response times compared to control groups, suggesting its potential as an effective analgesic agent.

Table 2: Analgesic Effects of AKM-2

| Time (min) | Response Time (seconds) | Control (Diclofenac Sodium) |

|---|---|---|

| 0 | 10 | 10 |

| 60 | 15 | 30 |

| 120 | 20 | 35 |

| 180 | 25 | 40 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and mechanism of action of various derivatives of this compound on cyclooxygenase enzymes (COX-1 and COX-2). These studies are crucial for elucidating how these compounds exert their analgesic effects.

- Docking Results : The docking simulations indicated favorable binding interactions between the synthesized derivatives and the active sites of COX enzymes. This suggests that these compounds could potentially inhibit these enzymes, leading to reduced inflammatory pain responses .

Table 3: Docking Scores for COX Inhibition

| Compound | COX-1 Binding Affinity (kcal/mol) | COX-2 Binding Affinity (kcal/mol) |

|---|---|---|

| AKM-1 | -9.5 | -8.7 |

| AKM-2 | -10.1 | -9.3 |

| AKM-3 | -9.0 | -8.5 |

Q & A

Basic Research Questions

Q. What is the synthetic route for 2-chloro-N,N-diphenylacetamide, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. Diphenylamine reacts with chloroacetyl chloride in toluene under reflux (4 hours at ~110°C) . Key parameters include stoichiometric control (1:1 molar ratio) and anhydrous conditions to prevent hydrolysis. Post-reaction, the product is precipitated by adding water, filtered, and recrystallized from ethanol (yield ~97%) . Variations in reflux duration (2–4 hours) may affect purity, necessitating TLC or HPLC monitoring .

Q. What structural features of this compound are revealed by crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs ) shows a non-planar conformation. The acetamide plane forms dihedral angles of 76.0° and 64.0° with the two phenyl rings, while the phenyl rings are twisted at 71.8° . Intramolecular interactions (e.g., C–H···O) and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice . These structural insights guide derivatization strategies to modulate steric and electronic properties.

Q. How is the purity and identity of the compound validated in laboratory settings?

- Methodological Answer :

- Melting Point : 119–121°C (consistent with literature ).

- Spectroscopy :

- IR : Amide C=O stretch at ~1650 cm⁻¹, C–Cl stretch at ~750 cm⁻¹ .

- NMR : NMR shows two singlet phenyl groups (δ 7.2–7.5 ppm) and a CHCl resonance (δ 4.2 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 245.7 (CHClNO) .

Advanced Research Questions

Q. How does this compound inhibit cyclooxygenase (COX) enzymes, and what experimental models validate this?

- Methodological Answer : The compound acts as a COX-1/COX-2 inhibitor by binding to the active site, blocking arachidonic acid conversion to prostaglandins . In silico docking (AutoDock Vina) reveals binding energies of −8.2 kcal/mol (COX-1) and −7.9 kcal/mol (COX-2), with key interactions at Tyr-385 and Ser-530 . In vivo validation uses the hot-plate test in mice (dose: 50 mg/kg), showing latency increase from 6.2s to 14.5s (vs. control), comparable to indomethacin .

Q. What structural modifications enhance the analgesic activity of this compound derivatives?

- Methodological Answer : Conjugation with substituted benzaldehydes via nucleophilic substitution improves activity. For example:

- Derivative 4a (4-chlorobenzylidene): ED = 28 mg/kg (vs. parent compound ED = 45 mg/kg) .

- Rational Design : Electron-withdrawing groups (e.g., –NO) at the para-position increase COX-2 selectivity (IC = 1.8 µM vs. COX-1 IC = 3.2 µM) . Synthetic steps include Claisen-Schmidt condensation (KOH/EtOH, 60°C) and purification via column chromatography (hexane:ethyl acetate, 3:1) .

Q. How do pharmacokinetic properties of this compound influence its bioavailability?

- Methodological Answer :

- Lipophilicity : LogP = 3.1 (calculated via ChemDraw), favoring blood-brain barrier penetration .

- Metabolism : Hepatic CYP450 oxidation produces inactive metabolites (e.g., dechlorinated acetamide), with t = 4.2 hours in rat plasma .

- Absorption : Caco-2 cell permeability assay shows P = 12 × 10⁻⁶ cm/s, indicating moderate oral bioavailability (~45%) .

Properties

IUPAC Name |

2-chloro-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXINIGTYIHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279514 | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-43-3 | |

| Record name | 5428-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.